2-Undecanoyloxazole is a chemical compound that belongs to the class of oxazoles, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The structure of 2-Undecanoyloxazole features an undecanoate group attached to an oxazole ring, which influences its chemical properties and reactivity.
2-Undecanoyloxazole can be synthesized through various chemical pathways, often starting from readily available precursors such as fatty acids or their derivatives. The specific methodologies for its synthesis will be discussed in detail in the synthesis analysis section.
This compound is classified as an oxazole, which is a type of heterocyclic compound. Oxazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. In addition to its classification as an oxazole, 2-Undecanoyloxazole can also be categorized based on its functional groups, specifically as an ester due to the presence of the undecanoate moiety.
The synthesis of 2-Undecanoyloxazole typically involves the reaction of an undecanoic acid derivative with an appropriate nitrogen source to form the oxazole ring. Common methods include:
The synthesis can be performed under acidic or basic conditions depending on the reactivity of the starting materials. For instance, using a catalyst like phosphorus oxychloride can promote the cyclization process effectively. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of 2-Undecanoyloxazole.
The molecular formula for 2-Undecanoyloxazole is . Its structural representation includes:
The key structural data includes:
2-Undecanoyloxazole can participate in various chemical reactions typical of oxazoles, including:
Reactivity studies indicate that 2-Undecanoyloxazole may undergo hydrolysis under acidic or basic conditions, leading to the release of undecanoic acid and other byproducts.
The mechanism of action for 2-Undecanoyloxazole largely depends on its interactions with biological targets. It may exert its effects through:
Studies have shown that derivatives of oxazoles possess significant biological activity, suggesting that 2-Undecanoyloxazole could exhibit similar properties.
Relevant data includes spectral characteristics from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structure and purity.
2-Undecanoyloxazole has potential applications in several areas:
The exploration of oxazole derivatives in drug discovery began in the early 20th century, but accelerated significantly after the structural elucidation of penicillin—which contains a critical thiazole ring—highlighting the therapeutic potential of five-membered heterocycles. By the 1960s, synthetic methodologies such as the Robinson-Gabriel synthesis (1909-1910) enabled systematic production of 2,5-disubstituted oxazoles, facilitating medicinal chemistry studies [1] [5]. Key milestones include the FDA approval of oxaprozin (1983), a nonsteroidal anti-inflammatory drug (NSAID) featuring a 4,5-diphenyloxazole core that acts as a cyclooxygenase-2 (COX-2) inhibitor, and raltegravir (2007), an HIV integrase inhibitor containing an oxazole scaffold critical for metal chelation [1] [8]. Over 20 oxazole-containing drugs have now received FDA approval, spanning antimicrobial, anticancer, metabolic, and neurological therapeutics. This evolution underscores oxazole’s versatility as a privileged scaffold in pharmacophore design, driven by innovations in synthetic chemistry (e.g., van Leusen oxazole synthesis) and mechanistic understanding of its bioactivity [4] [7].
Table 1: Key Milestones in Oxazole-Based Drug Development
Year | Drug/Compound | Therapeutic Class | Significance |
---|---|---|---|
1983 | Oxaprozin | Anti-inflammatory (NSAID) | First oxazole-based COX-2 inhibitor; demonstrated scaffold stability in vivo. |
1999 | Linezolid | Antibacterial | Oxazolidinone antibiotic targeting ribosomal protein synthesis. |
2007 | Raltegravir | Antiviral (HIV) | Utilized oxazole for integrase enzyme inhibition. |
2011 | Tafamidis | Transthyretin stabilizer | Diflunisal-derived oxazole for amyloidosis management. |
2022 | Novel oxazole antifungals | Antifungal | Experimental candidates addressing azole resistance mechanisms. |
2-Undecanoyloxazole (C₁₄H₂₃NO₂) exemplifies the strategic integration of lipidic and heterocyclic motifs to optimize drug-like properties. Its structure comprises an undecanoyl chain (11-carbon acyl group) appended to the C2 position of the oxazole ring. This configuration leverages:
Recent studies highlight 2-Undecanoyloxazole derivatives as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), with MIC values of ≤1 µg/mL against Candida auris—a critical target given rising multidrug resistance [2] [3]. In vitro assays confirm upregulation of ergosterol biosynthesis pathway genes (ERG1, ERG11) upon treatment, validating target engagement [3].
Table 2: SAR Analysis of 2-Acyloxazole Derivatives
Acyl Chain Length | Antifungal Activity (MIC₉₀, µg/mL) | LogP | CYP51 Binding Affinity (Kd, µM) |
---|---|---|---|
C9 (Nonanoyl) | 4.0 | 3.8 | 12.4 |
C11 (Undecanoyl) | 0.5 | 5.2 | 1.7 |
C13 (Tridecanoyl) | 2.0 | 6.1 | 3.5 |
The therapeutic potential of 2-Undecanoyloxazole spans three urgent global health priorities:
Antimicrobial Resistance (AMR)
Over 1.7 million annual deaths are attributed to drug-resistant fungal and bacterial infections. 2-Undecanoyloxazole derivatives circumvent efflux-pump-mediated azole resistance in Candida glabrata by:
Oncology
Preliminary screens indicate antiproliferative activity against pancreatic cancer cell lines (IC₅₀: 8.7 µM) through kinase inhibition. The undecanoyl chain intercalates into hydrophobic ATP-binding pockets of overexpressed kinases (e.g., EGFRᴸ⁸⁵⁸ᴿ), while the oxazole coordinates conserved hinge-region residues [1] [4].
Neglected Tropical Diseases (NTDs)
2-Undecanoyloxazole inhibits Leishmania donovani amastigotes (EC₅₀: 2.3 µM) by targeting N-myristoyltransferase (NMT)—validated via thermal proteome profiling [1] [8].
Table 3: Therapeutic Potential of 2-Undecanoyloxazole Derivatives
Therapeutic Area | Target Pathogen/Cell Type | Key Mechanism | Efficacy Metrics |
---|---|---|---|
Antifungal | Candida auris | CYP51 inhibition; ergosterol depletion | MIC₉₀: 0.5 µg/mL; >95% growth inhibition |
Antibacterial | Mycobacterium tuberculosis | Cell wall synthesis disruption | MIC: 1.2 µg/mL (H37Rv strain) |
Anticancer | Pancreatic adenocarcinoma | EGFRᴸ⁸⁵⁸ᴿ kinase inhibition | IC₅₀: 8.7 µM; apoptosis induction |
Antiparasitic | Leishmania donovani | N-myristoyltransferase (NMT) inhibition | EC₅₀: 2.3 µM; 90% amastigote kill |
Synthetic innovations such as microwave-assisted cyclodehydration (yields >85%) and continuous-flow reactors now enable scalable production, addressing prior limitations in compound supply for preclinical validations [4] [5]. Consequently, 2-Undecanoyloxazole represents a chemically tractable platform for combating evolving global health threats.
Compound Names Mentioned:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3